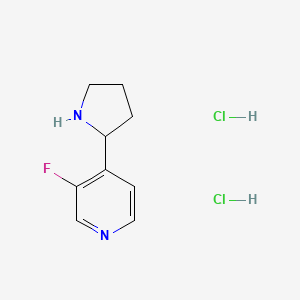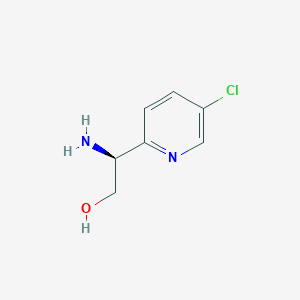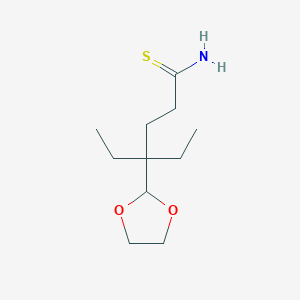
1,1-Dibromo-2-hexylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropane, 1,1-dibromo-2-hexyl- is a halogenated cyclopropane derivative with the molecular formula C9H16Br2 and a molecular weight of 284.03 g/mol . This compound is characterized by the presence of two bromine atoms attached to the first carbon of the cyclopropane ring and a hexyl group attached to the second carbon. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
The synthesis of cyclopropane, 1,1-dibromo-2-hexyl- can be achieved through several synthetic routes. One common method involves the reaction of hexylmagnesium bromide with 1,1-dibromo-2-chlorocyclopropane under controlled conditions . This reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the intermediate compounds. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Cyclopropane, 1,1-dibromo-2-hexyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of cyclopropane derivatives with different functional groups.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form cyclopropane derivatives with fewer halogen atoms.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the compound, leading to the formation of cyclopropane derivatives with additional oxygen-containing functional groups.
Common reagents used in these reactions include nucleophiles (e.g., hydroxide ions), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Cyclopropane, 1,1-dibromo-2-hexyl- has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Material Science: It is utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of cyclopropane, 1,1-dibromo-2-hexyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the cyclopropane ring play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other functional groups, leading to the formation of new compounds with different biological activities .
Comparison with Similar Compounds
Cyclopropane, 1,1-dibromo-2-hexyl- can be compared with other halogenated cyclopropane derivatives, such as:
Cyclopropane, 1,1-dichloro-2-hexyl-: Similar structure but with chlorine atoms instead of bromine.
Cyclopropane, 1,1-dibromo-2-methyl-: Similar structure but with a methyl group instead of a hexyl group.
Cyclopropane, 1,1-dibromo-2-ethyl-: Similar structure but with an ethyl group instead of a hexyl group.
The uniqueness of cyclopropane, 1,1-dibromo-2-hexyl- lies in its specific combination of bromine atoms and a hexyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
41848-90-2 |
|---|---|
Molecular Formula |
C9H16Br2 |
Molecular Weight |
284.03 g/mol |
IUPAC Name |
1,1-dibromo-2-hexylcyclopropane |
InChI |
InChI=1S/C9H16Br2/c1-2-3-4-5-6-8-7-9(8,10)11/h8H,2-7H2,1H3 |
InChI Key |
WPTBDWWKCWNJPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CC1(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 5-hydroxy-2',4'-dimethyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B12086618.png)







![2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]ethan-1-ol](/img/structure/B12086664.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-methylpentanedioic acid](/img/structure/B12086669.png)

![4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12086673.png)

